4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide

Description

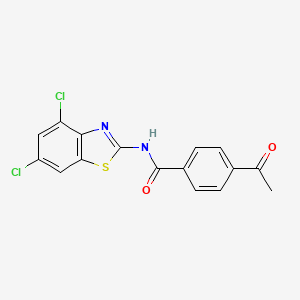

4-Acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative characterized by a benzothiazole core substituted with two chlorine atoms at the 4- and 6-positions. Benzothiazoles are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, while the acetyl and dichloro substituents may modulate electronic, steric, and solubility properties critical for biological interactions .

Properties

IUPAC Name |

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(18)6-11(17)7-13(14)23-16/h2-7H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZDBLQBVZTEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of 4,6-dichlorobenzothiazole: This can be achieved by reacting 2-aminothiophenol with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Acetylation: The 4,6-dichlorobenzothiazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetyl-4,6-dichlorobenzothiazole.

Amidation: Finally, the acetylated product is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways to exert anticancer effects.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Key Benzamide Derivatives

Biological Activity

4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. Benzothiazole derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and inflammation. This article explores the biological activity of this specific compound, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives inhibited cell proliferation effectively.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 | 2.5 | Induction of apoptosis |

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A549 | 1.8 | Inhibition of AKT and ERK pathways |

The compound this compound was found to induce apoptosis in cancer cells while also inhibiting critical signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It was evaluated for its impact on the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The results indicated a significant reduction in these cytokines upon treatment with the compound.

Table 2: Anti-inflammatory Effects

| Compound | Cell Line | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| This compound | RAW264.7 | IL-6: 70% | 5 |

| TNF-α: 65% |

These findings suggest that the compound may serve as a dual-action agent targeting both cancer proliferation and inflammation .

Mechanistic Studies

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines, thereby mitigating inflammation.

- Signaling Pathway Inhibition : The inhibition of AKT and ERK signaling pathways is crucial for its anticancer activity.

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazole derivatives where this compound was highlighted for its superior activity against A431 and A549 cell lines. The study utilized various assays including MTT for cell viability and ELISA for cytokine measurement.

Q & A

Q. What are the standard synthetic routes for 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with an aminobenzothiazole precursor. For example, reacting substituted benzoyl chlorides (e.g., 2,4-difluorobenzoyl chloride) with 5-chlorothiazol-2-amine in pyridine under reflux conditions forms analogous benzamide derivatives. Critical steps include solvent choice (e.g., pyridine or ethanol), stoichiometric control, and purification via recrystallization or chromatography .

Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?

- UV-Vis spectroscopy : Identifies conjugation patterns (e.g., amide-thiazole interactions) .

- NMR (¹H/¹³C) : Confirms substituent positions and hydrogen bonding (e.g., N–H···N interactions in crystal packing) .

- X-ray diffraction : Resolves crystal structure details, including intermolecular hydrogen bonds (e.g., C–H···F/O interactions) .

- Elemental analysis (CHN) : Validates purity and stoichiometry .

Q. What are the primary applications of this compound in medicinal chemistry?

It is studied for enzyme inhibition (e.g., targeting PFOR in anaerobic organisms) and anticancer activity. The benzothiazole moiety enhances binding to biological targets, while substituents like acetyl and chloro groups modulate reactivity and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) promote condensation reactions .

- Temperature control : Reflux durations (4–6 hours) balance completion and side-product formation .

- Purification : Column chromatography with silica gel or recrystallization from methanol/ethanol ensures high purity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Purity validation : Use HPLC to rule out impurities affecting bioassay results .

- Stereochemical analysis : Assess if stereoisomers (e.g., E/Z configurations) exhibit divergent activities .

- Target-specific assays : Compare enzyme inhibition (e.g., PFOR) vs. cytotoxicity in cancer cell lines to isolate mechanisms .

Q. What computational methods are suitable for studying its structure-activity relationships (SAR)?

- Molecular docking : Predict binding modes with targets like PFOR or kinases using software (e.g., AutoDock) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- MD simulations : Study conformational stability in biological environments .

Q. How do substituent variations (e.g., chloro vs. methyl groups) impact its physicochemical properties?

- Electron-withdrawing groups (Cl) : Increase oxidative stability but may reduce solubility .

- Bulkier substituents (acetyl) : Enhance steric hindrance, affecting binding kinetics .

- Comparative studies : Synthesize analogs (e.g., 4-methyl or 4-ethoxy derivatives) and analyze via HPLC logP measurements .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in amide bond formation during synthesis?

- Coupling reagents : Use HATU or EDCI to activate carboxylic acids .

- Protecting groups : Temporarily shield reactive sites (e.g., amines) to prevent side reactions .

- In-situ monitoring : TLC or FTIR tracks reaction progress in real time .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Q. What experimental controls are critical in biological assays to ensure reproducibility?

- Positive controls : Include known inhibitors (e.g., nitazoxanide for PFOR studies) .

- Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity) .

- Dose-response curves : Validate IC50 values across multiple replicates .

Theoretical and Mechanistic Considerations

Q. How does the compound’s amide-thiazole conjugation influence its bioactivity?

The amide anion formed via conjugation disrupts enzyme active sites (e.g., PFOR’s pyruvate-binding pocket) by mimicking natural substrates. This is confirmed by crystallography showing hydrogen-bonded dimers stabilizing the inhibitory conformation .

Q. What role do non-covalent interactions (e.g., hydrogen bonds) play in its stability and activity?

- Intermolecular H-bonds : Stabilize crystal packing (e.g., N1–H1⋯N2 dimers) .

- Intramolecular interactions : Influence conformational rigidity, affecting target binding .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on its enzyme inhibition potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.